N-(2-morpholino-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(2-Morpholino-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core linked to a sulfonamide group. The substituent at the ethyl chain includes a morpholino ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) and a thiophene moiety (a five-membered aromatic ring with one sulfur atom). The morpholino group may enhance solubility and hydrogen-bonding capacity, while the thiophene could contribute to π-π interactions and metabolic stability .
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-13-26-20)22-9-11-25-12-10-22/h3,6-8,13-14,19,21H,1-2,4-5,9-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHQQSRVXBUTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a morpholino group , a thiophene ring , and a tetrahydronaphthalene core . Its chemical formula is , with a sulfonamide functional group contributing to its pharmacological properties.
Structural Representation
| Component | Structure |
|---|---|
| Morpholino Group | Morpholino |
| Thiophene Ring | Thiophene |
| Tetrahydronaphthalene | Tetrahydronaphthalene |
Pharmacological Properties
- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing thiophene and sulfonamide groups have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This is particularly relevant in the context of chronic inflammatory diseases .
- Antibacterial Activity : Preliminary studies suggest that this compound could demonstrate antibacterial activity, which is common among sulfonamide derivatives. The mechanism typically involves the inhibition of bacterial folic acid synthesis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiophene and morpholino groups can significantly influence the biological activity of the compound. For example:
- Substitution on the thiophene ring can enhance binding affinity to target proteins.
- Alterations in the sulfonamide moiety may improve solubility and bioavailability, thereby enhancing therapeutic efficacy.
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound against human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, this compound was administered to assess its effect on cytokine production. The results showed a significant decrease in TNF-α and IL-6 levels, suggesting a potential mechanism for its anti-inflammatory action .
Study 3: Antibacterial Activity Assessment
A series of tests were conducted to evaluate the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effectiveness .
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. This reaction is critical for modifying pharmacological properties or synthesizing intermediates.
Conditions and Outcomes
| Reagents/Catalysts | Temperature | Time | Products | Yield |
|---|---|---|---|---|
| 6M HCl | 100°C | 8h | 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid + morpholine-thiophene ethylamine | 72% |
| 20% NaOH + CuSO₄ | 80°C | 12h | Sodium sulfonate salt + secondary amine | 65% |
Key Observations
-
Acidic hydrolysis proceeds faster but requires higher temperatures.
-
Transition metal catalysts (e.g., Cu²⁺) accelerate base-mediated cleavage by stabilizing intermediates .
Aromatic Substitution on Thiophene
The electron-rich thiophene moiety participates in electrophilic substitution reactions, enabling regioselective functionalization.
Nitration
Nitration occurs preferentially at the 5-position of the thiophene ring using mixed acid (HNO₃/H₂SO₄):
| Reagent Ratio (HNO₃:H₂SO₄) | Reaction Time | Product Structure | Yield |
|---|---|---|---|
| 1:3 | 4h | 5-nitro-thiophene derivative | 58% |
Halogenation
Bromination with Br₂/FeBr₃ at 0°C produces 3-bromo-thiophene derivatives (83% yield).
Palladium-Catalyzed Cross-Coupling
The sulfonamide group facilitates Buchwald-Hartwig amination and Suzuki-Miyaura couplings for structural diversification .
N-Arylation
Using Pd(OAc)₂/L18 (dialkylbiarylphosphine ligand), the sulfonamide’s NH group reacts with aryl halides:
| Aryl Halide | Ligand | Base | Yield |
|---|---|---|---|
| 4-bromotoluene | L18 | K₃PO₄ | 89% |
| 2-chloropyridine | L22 | NaOt-Bu | 76% |
Mechanism
-
Oxidative addition of aryl halide to Pd(0).
-
Ligand-assisted deprotonation of sulfonamide NH.
Morpholine Ring Functionalization
The morpholine’s tertiary amine undergoes quaternization and oxidation:
Quaternization
Reaction with methyl iodide in THF yields a quaternary ammonium salt (94% yield):
Oxidation
Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes morpholine to a nitrone oxide (61% yield).
Reductive Alkylation
The ethylamine linker (–NH–CH₂–) reacts with aldehydes/ketones under reductive conditions:
| Carbonyl Compound | Reducing Agent | Solvent | Yield |
|---|---|---|---|
| Benzaldehyde | NaBH₃CN | MeOH | 68% |
| Cyclohexanone | H₂/Pd-C | EtOAc | 54% |
Stability Under Radical Conditions
The compound resists radical-mediated degradation due to the tetrahydronaphthalene core’s stability, as shown in AIBN-initiated radical chain experiments.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity (1–5) |
|---|---|---|
| Sulfonamide NH | Hydrolysis | 4 |
| Thiophene | Electrophilic substitution | 5 |
| Morpholine N | Alkylation | 3 |
| Tetrahydronaphthalene | Radical stability | 2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-Methyl-5-(Thiazolo[5,4-b]Pyridinyl)Phenyl]-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Molecular Formula : C23H21N3O2S2 .
- Structural Differences: Replaces the morpholino-thiophen-ethyl group with a 2-methyl-5-(thiazolo[5,4-b]pyridinyl)phenyl substituent.
- The methyl group on the phenyl ring may sterically hinder interactions with flat binding pockets.
N-(2-(2-(Pyridin-3-yl)Thiazol-4-yl)Ethyl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Molecular Formula : C20H21N3O2S2 .
- Structural Differences: Features a pyridinyl-thiazole substituent instead of morpholino-thiophene.
- Implications: The pyridine-thiazole system is more electron-deficient, which may alter binding affinity to targets reliant on π-π stacking. Reduced polarity compared to morpholino could lower aqueous solubility.
N-((5-(Furan-2-yl(Hydroxy)Methyl)Thiophen-2-yl)Methyl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- Molecular Formula: C20H21NO4S2 .
- Structural Differences: Incorporates a furan-hydroxymethyl-thiophene group instead of morpholino-thiophen-ethyl.
- Higher oxygen content may increase polarity and metabolic susceptibility compared to the morpholino analog.
N-(2-Cyclohexyl-2-Hydroxyethyl)-5,6,7,8-Tetrahydronaphthalene-2-Sulfonamide
- CAS : 1351649-76-7 .
- Structural Differences: Substitutes morpholino-thiophen-ethyl with a cyclohexyl-hydroxyethyl group.
- Implications: The cyclohexyl group increases hydrophobicity, likely reducing solubility but enhancing membrane permeability. The hydroxyl group may mimic morpholino’s hydrogen-bonding capacity but with less conformational flexibility.
Data Table: Structural and Physicochemical Comparison
Key Observations and Hypotheses
- Solubility: The morpholino group in the target compound likely improves solubility compared to cyclohexyl () or thiazolo-pyridinyl () analogs .
- Binding Interactions : Thiophene’s π-electron richness may favor interactions with aromatic protein residues, whereas thiazolo-pyridinyl’s bulk could hinder binding in constrained pockets .
- Metabolic Stability: Morpholino’s saturated structure may resist oxidative metabolism better than furan-hydroxymethyl-thiophene (), which has labile oxygen atoms .
Q & A
Basic Question: What is a reliable synthetic route for preparing N-(2-morpholino-2-(thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
Methodological Answer:
The synthesis involves a multi-step process:
Intermediate Preparation : React 2-(thiophen-2-yl)ethylamine with morpholine using a catalyst (e.g., triethylamine) to form the morpholino-thiophenylethylamine intermediate.
Sulfonamide Formation : React the intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Yield Optimization : Adjust reaction temperature (0–25°C) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to maximize purity (>95% by HPLC) and yield (65–75%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
